1-(3-Bromobenzoyl)-4-(4-chlorophenyl)piperidine
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Overview
Description
1-(3-Bromobenzoyl)-4-(4-chlorophenyl)piperidine is an organic compound that features a piperidine ring substituted with a 3-bromobenzoyl group and a 4-chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromobenzoyl)-4-(4-chlorophenyl)piperidine typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the 3-Bromobenzoyl Group: This step involves the acylation of the piperidine ring with 3-bromobenzoyl chloride in the presence of a base such as triethylamine.
Introduction of the 4-Chlorophenyl Group: The final step involves the substitution reaction where the 4-chlorophenyl group is introduced using a suitable reagent like 4-chlorophenylmagnesium bromide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Bromobenzoyl)-4-(4-chlorophenyl)piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
1-(3-Bromobenzoyl)-4-(4-chlorophenyl)piperidine has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including its role as a precursor for drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: The compound is used in studies to understand its interactions with biological targets and its potential therapeutic effects.
Industrial Applications: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-Bromobenzoyl)-4-(4-chlorophenyl)piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-(3-Bromobenzoyl)-4-phenylpiperidine: Similar structure but lacks the 4-chlorophenyl group.
1-(4-Chlorobenzoyl)-4-(4-chlorophenyl)piperidine: Similar structure but with a different acyl group.
Uniqueness: 1-(3-Bromobenzoyl)-4-(4-chlorophenyl)piperidine is unique due to the presence of both bromine and chlorine substituents, which can influence its reactivity and interactions. This combination of substituents can lead to distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C18H17BrClNO |
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Molecular Weight |
378.7 g/mol |
IUPAC Name |
(3-bromophenyl)-[4-(4-chlorophenyl)piperidin-1-yl]methanone |
InChI |
InChI=1S/C18H17BrClNO/c19-16-3-1-2-15(12-16)18(22)21-10-8-14(9-11-21)13-4-6-17(20)7-5-13/h1-7,12,14H,8-11H2 |
InChI Key |
UPBYGVNLKKSWTR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Br |
Origin of Product |
United States |
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